molecular formula C5H4O6S B1348329 5-Sulfofuran-2-carboxylic acid CAS No. 87299-57-8

5-Sulfofuran-2-carboxylic acid

Cat. No. B1348329
CAS RN: 87299-57-8
M. Wt: 192.15 g/mol
InChI Key: GZXIBGIUGORTLA-UHFFFAOYSA-N
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Scientific Research Applications

Catalytic Applications in Biofuel Production

Sulfonated graphene oxide has been identified as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the relevance of furan derivatives in renewable energy research. This catalytic process is important for producing fuel additives from biomass, leveraging the acidic properties of sulfonated materials for enhanced catalytic performance. The research demonstrates the superior catalytic activity of sulfonated graphene oxide compared to traditional acid catalysts due to cooperative effects of sulfonic acid groups and the enhanced accessibility of active sites. This finding underlines the potential of furan derivatives in developing sustainable energy solutions (Antunes et al., 2014).

Biocatalytic Conversion to Furan-based Carboxylic Acids

Another area of research involves the biocatalytic conversion of furfural and 5-hydroxymethylfurfural into furan-based carboxylic acids, such as 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, using recombinant Escherichia coli. This process showcases the biotechnological applications of furan derivatives in producing value-added chemicals from biomass with high substrate tolerance and yield. The development of efficient biocatalysts for converting biomass-derived compounds into useful chemicals presents a promising avenue for sustainable chemical production (Wang et al., 2020).

Advanced Materials and Chemical Synthesis

Research has also been conducted on the synthesis and application of novel organo solid acids for catalyzing various chemical reactions, including the synthesis of coumarin-3-carboxylic acid derivatives. These studies highlight the versatility of furan derivatives in facilitating chemical transformations, contributing to the development of new materials and chemical synthesis methodologies. The exploration of furan-based compounds as catalysts or reactants in organic synthesis underscores their importance in material science and organic chemistry (Zolfigol et al., 2015).

Environmental Impact and Soil Toxicity

The environmental impact of producing furan dicarboxylic acid (FDCA), a potential green chemical, from biomass-derived furans has been assessed. This research provides insights into the ecological effects of the production chain of FDCA, emphasizing the biodegradability and soil toxicity of furan derivatives. Such studies are crucial for understanding the environmental implications of bio-based chemical production, guiding the development of sustainable and eco-friendly chemical processes (Chen et al., 2016).

Future Directions

properties

IUPAC Name

5-sulfofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXIBGIUGORTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328173
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Sulfofuran-2-carboxylic acid

CAS RN

87299-57-8
Record name 5-sulfofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Sasaki - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
Twenty—three derivatives of nitrogen mustards and their N—oxides were examined as to their bacteriostatic activities in vita/o using Escherichia coli. It was found that, in general, the bi-…
Number of citations: 1 www.jstage.jst.go.jp
AF Oleinik, EV Adamskaya, OV Okinshevich… - Pharmaceutical …, 1983 - Springer
… 5-Sulfofuran-2-carboxylic acid (I), obtained by sulfonation of furan-2-carboxylic acid with chlorosulfonic acid, was converted to its monopotassium salt and then treated with phosphorus …
Number of citations: 1 link.springer.com
Y Sakurai, H Komai - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
The half-wave potentials of twelve Neoxides of the nitrogen mustards were determined by polarographic method and it was found that the methyl—bis (B-chloroethyl) amine N—oxide …
Number of citations: 8 www.jstage.jst.go.jp
AR Katritzky, AV Vakulenko, J Sivapackiam… - …, 2008 - thieme-connect.com
… Published routes to dinitrofurans comprise: (i) nitration of 2-nitrofuran (1) to give 2,5- (4) (67%) and 2,4-dinitrofuran (3) (5%), [11] (ii) reaction of 5-sulfofuran-2-carboxylic acid (2) with …
Number of citations: 21 www.thieme-connect.com
LS Abovyan, VA Shkulev, NO Stepanyan… - Pharmaceutical …, 1983 - Springer
… 5-Sulfofuran-2-carboxylic acid (I), obtained by sulfonation of furan-2-carboxylic acid with chlorosulfonic acid, was converted to its monopotassium salt and then treated with phosphorus …
Number of citations: 2 link.springer.com

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